molecular formula C17H25ClN2O3S B2883034 2-chloro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide CAS No. 2034481-47-3

2-chloro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide

Cat. No.: B2883034
CAS No.: 2034481-47-3
M. Wt: 372.91
InChI Key: FJAFXRUANRVHRQ-UHFFFAOYSA-N
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Description

2-chloro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the tetrahydro-2H-pyran-4-yl piperidine intermediate. This can be achieved through the hydrogenation of dihydropyran using a catalyst such as Raney nickel . The intermediate is then reacted with benzenesulfonyl chloride in the presence of a base to form the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

2-chloro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-chloro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can be mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide is unique due to its combination of aromatic and heterocyclic structures, which provides a versatile platform for chemical modifications and applications in various fields.

Biological Activity

2-chloro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. Sulfonamides, known for their antibacterial properties, have been modified to enhance efficacy and reduce side effects. This article explores the biological activity of this specific compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C13H18ClN3O2S\text{C}_{13}\text{H}_{18}\text{ClN}_3\text{O}_2\text{S}

This structure features a chlorinated aromatic ring, a sulfonamide group, and a piperidine derivative that may contribute to its biological activity.

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Sulfonamides typically act by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. This inhibition leads to bacteriostatic effects against a range of pathogens.
  • Interaction with Biological Targets : The presence of the piperidine moiety may facilitate interactions with various receptors or enzymes beyond those targeted by traditional sulfonamides.

Antibacterial Activity

Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds with similar structures demonstrate efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for related compounds often range from 0.5 to 32 μg/mL, suggesting that this compound could possess comparable activity.

CompoundMIC (μg/mL)Bacterial Strain
Sulfanilamide16E. coli
This compoundTBDTBD

Anticancer Activity

Sulfonamides have also been explored for their anticancer properties. In vitro studies have shown that certain sulfonamide derivatives can induce apoptosis in cancer cell lines. For example, compounds structurally related to this compound have demonstrated IC50 values in the low micromolar range against various cancer cell lines.

Case Studies

  • Study on Antibacterial Efficacy : A study investigated the antibacterial efficacy of several sulfonamide derivatives, including those with piperidine structures. Results indicated that modifications to the piperidine ring significantly enhanced activity against resistant strains of bacteria.
  • Anticancer Research : Another study focused on the cytotoxic effects of sulfonamide derivatives on human cancer cell lines. The findings suggested that the introduction of oxan groups improved selectivity towards cancer cells while reducing toxicity towards normal cells.

Properties

IUPAC Name

2-chloro-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O3S/c18-16-3-1-2-4-17(16)24(21,22)19-13-14-5-9-20(10-6-14)15-7-11-23-12-8-15/h1-4,14-15,19H,5-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJAFXRUANRVHRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2Cl)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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